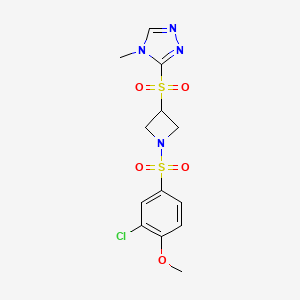

3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole

Description

Historical Context of Sulfonyl Triazole Development

The development of sulfonyl triazoles traces back to early 20th-century investigations into nitrogen-containing heterocycles. Triazoles gained prominence after Bladin’s 1885 characterization of their aromatic ring systems. However, the functionalization of triazoles with sulfonyl groups emerged later, driven by the need to enhance solubility and target specificity in medicinal chemistry.

A pivotal advancement occurred in the 1970s with the discovery that sulfonyl triazoles exhibit enhanced hydrogen-bonding capabilities compared to non-sulfonylated analogs. For example, cefatrizine , a 1,2,3-triazole derivative with a sulfonamide group, demonstrated broad-spectrum antibacterial activity by inhibiting bacterial cell wall synthesis. This discovery catalyzed interest in sulfonyl triazoles as modular scaffolds for drug design.

Recent methodological breakthroughs include the 2021 development of a three-component copper-catalyzed synthesis of 4-sulfonyl-1,2,3-triazoles from aromatic ketones, sodium sulfinates, and azides. This aerobic protocol achieved yields up to 89% and enabled regioselective access to 1,5-disubstituted derivatives. Such innovations have expanded the structural diversity of sulfonyl triazoles, facilitating their application in anion binding, protease inhibition, and antiviral research.

Emergence of Azetidine Sulfonyl Compounds in Chemical Research

Azetidine sulfonyl derivatives entered the chemical lexicon more recently, with their synthetic feasibility and biological relevance becoming apparent in the 2010s. The four-membered azetidine ring offers distinct advantages over larger heterocycles, including reduced conformational flexibility and improved metabolic stability.

The incorporation of sulfonyl groups into azetidines was pioneered through studies on sulfonyl fluoride chemistry . For instance, 2024 research demonstrated that azetidine sulfonyl fluorides (ASFs) undergo defluorosulfonylation under mild thermal conditions, generating reactive intermediates that couple with diverse nucleophiles. This reactivity enables the synthesis of azetidine-sulfonamide hybrids, such as the 3-chloro-4-methoxyphenylsulfonyl azetidine moiety present in the target compound.

Key synthetic milestones include:

- Copper-catalyzed sulfonylation : Enables direct functionalization of azetidine rings at the 3-position.

- Dimroth cyclization : Applied to construct azetidine-sulfonyl triazole conjugates via azide-enolate intermediates.

Significance of 1,2,4-Triazole Scaffolds in Academic Research

1,2,4-Triazoles occupy a privileged position in medicinal chemistry due to their balanced aromaticity, hydrogen-bonding capacity, and metabolic resistance. Unlike 1,2,3-triazoles, the 1,2,4-isomer exhibits greater π-electron deficiency, enhancing its ability to participate in dipole-dipole interactions with biological targets.

Notable applications of 1,2,4-triazoles include:

- Antifungal agents : Mefentrifluconazole, a 1,2,4-triazole fungicide, inhibits fungal CYP51 with sub-nanomolar potency.

- Antiviral therapeutics : Derivatives such as 65a-b inhibit MERS-CoV helicase (IC~50~ = 8.9–12.4 μM) by binding to the nsp13 active site.

- Anion-binding motifs : The 4-sulfonyl-1,2,4-triazole subunit coordinates phosphate ions via N–H···O and C–H···O interactions.

The 4-methyl substitution in the target compound’s 1,2,4-triazole ring likely enhances steric shielding, reducing off-target interactions while maintaining aromatic stabilization energy (ASE ≈ 25 kcal/mol).

Evolution of Sulfur-Triazole Exchange (SuTEx) Chemistry

Sulfur-triazole exchange (SuTEx) chemistry has emerged as a cornerstone for modular sulfonyl triazole synthesis. Building on principles from Sulfur-Fluoride Exchange (SuFEx) , SuTEx leverages the electrophilicity of sulfonyl triazoles to enable covalent modification of biological nucleophiles.

Key advances include:

- Three-component tandem reactions : Combine oxidative sulfonylation and Dimroth cyclization for one-pot assembly of sulfonyl triazoles.

- Radical-mediated pathways : Copper-catalyzed aerobic reactions generate sulfonyl radicals that couple with azide-enolate intermediates.

For example, the target compound’s bis-sulfonyl architecture likely arises from sequential sulfonylation steps:

Properties

IUPAC Name |

3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O5S2/c1-17-8-15-16-13(17)24(19,20)10-6-18(7-10)25(21,22)9-3-4-12(23-2)11(14)5-9/h3-5,8,10H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEUWVJFMFRFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : CHClNOS

- Molecular Weight : 406.9 g/mol

- CAS Number : 2034357-22-5

The structure features a triazole ring fused with an azetidine moiety and two sulfonyl groups, which are believed to enhance its biological activity by facilitating interactions with target proteins.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on similar triazole derivatives have shown:

- Cytotoxicity : Compounds similar to our target compound have demonstrated cytotoxic effects against colorectal cancer cell lines (HT-29), with IC values in the micromolar range .

- Mechanism of Action : The presence of the triazole moiety allows for strong interactions with ATP-binding sites in proteins like tubulin, which is crucial for cell division. This interaction can lead to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

The compound's sulfonyl groups may contribute to anti-inflammatory properties. Previous studies on related triazole derivatives have shown:

- Inhibition of Inflammatory Mediators : Triazole derivatives have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of various functional groups is critical for enhancing biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Chloro (Cl) | Increases lipophilicity and potential binding affinity to targets |

| Methoxy (OCH) | Enhances solubility and may affect metabolic stability |

| Sulfonyl (SO) | Improves interaction with biological targets through hydrogen bonding |

Case Studies

- Colorectal Cancer Models : In vitro studies have shown that triazole derivatives similar to our compound exhibit significant cytotoxicity against HT-29 cells. These studies suggest that modifications at the sulfonyl or triazole positions can lead to enhanced potency .

- Inflammation Models : Research indicates that certain triazoles can reduce inflammation markers in animal models, suggesting a potential therapeutic role for our compound in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to possess minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans and varying efficacy against Gram-positive bacteria like Staphylococcus aureus (MIC ranging from 0.125 to 8 μg/mL) .

| Compound Class | Target Organism | MIC (μg/mL) |

|---|---|---|

| Triazole Derivative | Candida albicans | 0.0156 |

| Triazole Derivative | Staphylococcus aureus | 0.125 - 8 |

2. Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Triazoles have been investigated for their ability to stabilize microtubules, which is crucial for cell division and has implications in cancer treatment . Studies have identified triazole derivatives that can inhibit tumor growth by disrupting mitotic processes.

Biological Research Applications

1. Neurodegenerative Diseases

Recent studies have highlighted the potential of triazole compounds in treating neurodegenerative disorders such as Alzheimer's disease. These compounds are being evaluated for their ability to stabilize microtubules, which may help mitigate tau pathology associated with neurodegeneration .

2. Enzyme Inhibition Studies

The sulfonamide moiety of this compound allows it to interact with specific enzymes, making it a candidate for studies aimed at developing enzyme inhibitors for various therapeutic targets . The mechanism typically involves the modulation of enzyme activity through competitive or non-competitive inhibition.

Synthetic Applications

1. Building Blocks in Organic Synthesis

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in creating new materials and catalysts .

2. Reaction Pathways and Mechanisms

The compound can undergo several chemical reactions, including oxidation and substitution reactions, which are crucial for synthesizing derivatives with enhanced properties . For example:

- Oxidation: Can yield sulfoxides or sulfones.

- Substitution: Can introduce new functional groups at specific positions on the aromatic ring.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including those structurally similar to 3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole. Results indicated promising antifungal activity against Candida species and significant antibacterial effects against resistant strains of Staphylococcus aureus.

Case Study 2: Neuroprotective Effects

In vitro studies using transgenic mouse models demonstrated that triazole derivatives could reduce tau phosphorylation and improve cognitive function, suggesting potential applications in treating Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related triazole derivatives are analyzed for comparative insights:

3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole ()

- Structural Features :

- A 4H-1,2,4-triazole core substituted with a 4-chlorophenyl group, a 4-methylphenyl group, and a sulfanyl (-S-) linked to a 3-(trifluoromethyl)benzyl group.

- Key Differences : Lacks sulfonyl groups and azetidine, but includes a trifluoromethyl group for enhanced lipophilicity.

- Molecular Formula : C₂₃H₁₆ClF₃N₄S.

- Relevance : Demonstrates how sulfanyl and halogenated aryl groups influence steric bulk and electronic properties compared to the target compound’s sulfonyl-azetidine system .

4-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole ()

- Structural Features :

- Dual chlorophenyl and methoxyphenyl substituents on the triazole, with a sulfanyl group attached to a 2,4-dichlorobenzyl moiety.

- Key Differences : Incorporates multiple chlorine atoms but lacks sulfonyl groups and azetidine. The methoxyphenyl group mirrors the target compound’s 4-methoxy substitution.

- Molecular Formula : C₂₂H₁₅Cl₃N₄OS.

- Relevance : Highlights the impact of polyhalogenation on solubility and reactivity .

3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole ()

- Structural Features :

1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride ()

- Structural Features :

- Contains an azetidine ring directly linked to a 1,2,3-triazole core.

- Key Differences : Uses a 1,2,3-triazole instead of 1,2,4-triazole and lacks sulfonyl groups.

- Molecular Formula : C₁₁H₁₃ClN₄.

- Relevance : Illustrates azetidine’s role in modulating conformational flexibility .

3-(4-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-4H-1,2,4-triazole ()

- Structural Features :

- Combines chlorophenyl, phenyl, and fluorobenzylsulfanyl groups on the triazole.

- Key Differences : Fluorine substitution enhances electronegativity but lacks sulfonyl-azetidine motifs.

- Molecular Formula : C₂₁H₁₅ClFN₃S.

- Relevance : Demonstrates fluorine’s role in altering electronic properties compared to methoxy or chloro groups .

Data Table: Structural and Molecular Comparison

*Calculated based on formula.

Key Findings and Implications

- Sulfonyl vs.

- Substituent Effects : Chloro and methoxy groups on the phenyl ring (target compound and ) modulate electron density, influencing reactivity and interactions with biological targets .

Methodological Notes

Structural data for comparisons were derived from crystallographic software (SHELX , ORTEP ) and validated using protocols outlined in . Molecular weights were calculated using standardized atomic masses or sourced directly from evidence.

Q & A

Q. What are the optimal synthetic routes for this triazole-sulfonyl-azetidine derivative?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the azetidine ring via cyclization of a sulfonamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Sequential sulfonation using chlorosulfonic acid to introduce sulfonyl groups at the azetidine and triazole positions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound. Key Optimization : Reaction time and temperature for sulfonation must be tightly controlled to avoid over-sulfonation by-products .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- ¹H/¹³C-NMR : Assign peaks using DEPT-135 and HSQC to confirm sulfonyl and triazole proton environments .

- LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 487.2) and fragmentation patterns .

- X-ray crystallography : Use SHELXL for refinement and ORTEP-III for visualizing thermal ellipsoids (CCDC deposition recommended) . Example : Discrepancies in NMR vs. crystallographic data for sulfonyl group geometry require validation via hydrogen-bonding analysis in SHELX .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological interactions?

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs), identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as a nucleophilic center) .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., fungal CYP51 for antifungal activity). Key interactions include hydrogen bonds with triazole nitrogen and hydrophobic contacts with the chloro-methoxyphenyl group . Data Contradiction : Experimental IC₅₀ values may conflict with docking scores; recalibrate force fields or validate with isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions between spectroscopic data and theoretical calculations?

- Case Study : If NMR shows a single tautomer but DFT predicts two stable tautomers, perform variable-temperature NMR (VT-NMR) to detect dynamic equilibrium .

- Validation : Cross-reference crystallographic bond lengths/angles with DFT-optimized structures using Mercury software .

Q. What strategies mitigate challenges in crystallizing this sulfonamide-rich compound?

- Solvent Screening : Use high-boiling solvents (e.g., DMSO) for slow evaporation, promoting ordered lattice formation.

- Additives : Introduce iodine vapor to enhance heavy-atom contrast for phasing in SHELXD .

- Twinned Data : Apply TWINLAW in SHELXL to refine twinned crystals, common in sulfonamide derivatives due to flexible sulfonyl groups .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.